N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both quinazolinone and thiophene moieties in its structure makes it a unique compound with promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with 2-methoxybenzoyl chloride to form the quinazolinone core. This intermediate is then reacted with thiophene-2-carboxylic acid in the presence of coupling agents like 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth. The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)thiophene-2-carboxamide
- N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide stands out due to its unique combination of the quinazolinone and thiophene moieties. This structural feature imparts distinct pharmacological properties, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C20H15N3O3S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O3S/c1-26-16-10-5-3-8-14(16)18-21-15-9-4-2-7-13(15)20(25)23(18)22-19(24)17-11-6-12-27-17/h2-12H,1H3,(H,22,24) |
InChI Key |
NYQFHMRFRSLCTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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